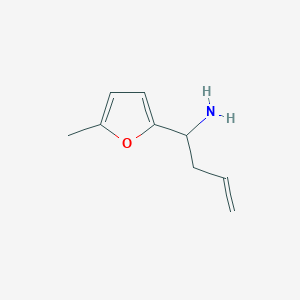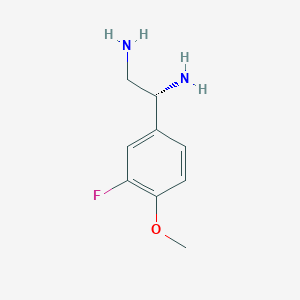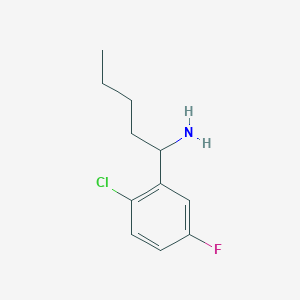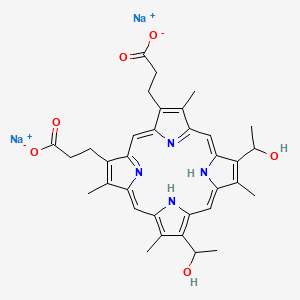
HematoporphyrinIXdisodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematoporphyrin IX disodium salt is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring and play crucial roles in biological systems, such as heme in hemoglobin. Hematoporphyrin IX disodium salt is particularly significant in medical and scientific research due to its photodynamic properties, making it useful in photodynamic therapy (PDT) for cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hematoporphyrin IX disodium salt typically involves the modification of hematoporphyrin. One common method includes the reaction of hematoporphyrin with sodium hydroxide to form the disodium salt. The process can be summarized as follows:
Starting Material: Hematoporphyrin.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure complete conversion to the disodium salt.
Industrial Production Methods: Industrial production of hematoporphyrin IX disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hematoporphyrin are reacted with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Hematoporphyrin IX disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution can yield various halogenated porphyrins.
Aplicaciones Científicas De Investigación
Hematoporphyrin IX disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study porphyrin chemistry and its derivatives.
Biology: Investigated for its role in biological systems and its interaction with biomolecules.
Medicine: Widely used in photodynamic therapy (PDT) for treating cancers. It accumulates in cancer cells and, upon activation by light, produces reactive oxygen species that kill the cancer cells.
Industry: Employed in the development of photodynamic agents and other therapeutic compounds.
Mecanismo De Acción
The mechanism by which hematoporphyrin IX disodium salt exerts its effects, particularly in photodynamic therapy, involves several steps:
Accumulation: The compound selectively accumulates in cancer cells.
Activation: Upon exposure to specific wavelengths of light, it becomes activated.
Reactive Oxygen Species (ROS) Production: The activated compound generates reactive oxygen species.
Cell Death: The ROS induce cell death through oxidative damage to cellular components, including membranes, proteins, and DNA.
Molecular Targets and Pathways: The primary molecular targets include cellular membranes and organelles. The pathways involved are those related to oxidative stress and apoptosis (programmed cell death).
Comparación Con Compuestos Similares
- Protoporphyrin IX
- Deuteroporphyrin IX
- Photofrin
- Zinc protoporphyrin IX
- Cobalt protoporphyrin IX
Propiedades
Fórmula molecular |
C34H36N4Na2O6 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |
Clave InChI |
BFPKGLJYCUYIHO-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


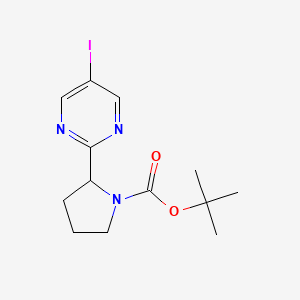
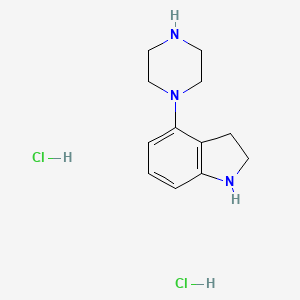


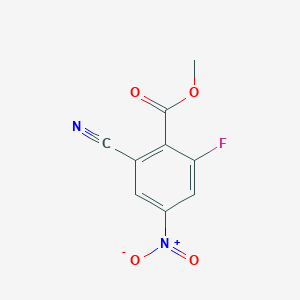
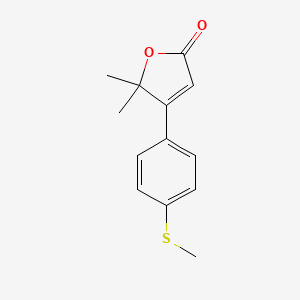
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
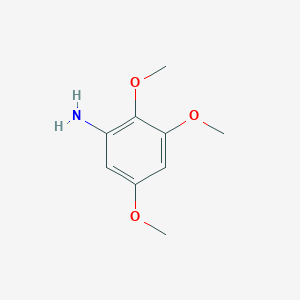
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
